![molecular formula C19H41N7O B14346450 2-(8-((8-(Diaminomethylideneamino)-3-methyl-4-oxooctyl)amino)octyl)guanidine CAS No. 98329-99-8](/img/structure/B14346450.png)
2-(8-((8-(Diaminomethylideneamino)-3-methyl-4-oxooctyl)amino)octyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-((8-(Diaminomethylideneamino)-3-methyl-4-oxooctyl)amino)octyl)guanidine is a complex organic compound known for its unique structure and diverse applications. This compound belongs to the class of guanidines, which are characterized by the presence of a functional group with the formula HNC(NH2)2. Guanidines are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various chemical and biological processes.
Vorbereitungsmethoden
The synthesis of 2-(8-((8-(Diaminomethylideneamino)-3-methyl-4-oxooctyl)amino)octyl)guanidine can be achieved through several methods:
One-Pot Synthesis: A sequential one-pot approach involves the reaction of N-chlorophthalimide, isocyanides, and amines.
Traditional Synthesis: This involves the addition of amines to carbodiimides or the use of thioureas with thiophilic metal salts, Mukaiyama’s reagent, or other activating agents.
Industrial Production: Industrial methods often utilize commercially available guanylating reagents like di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines.
Analyse Chemischer Reaktionen
2-(8-((8-(Diaminomethylideneamino)-3-methyl-4-oxooctyl)amino)octyl)guanidine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the guanidine group, often using reagents like alkyl halides or acyl chlorides.
Wissenschaftliche Forschungsanwendungen
2-(8-((8-(Diaminomethylideneamino)-3-methyl-4-oxooctyl)amino)octyl)guanidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(8-((8-(Diaminomethylideneamino)-3-methyl-4-oxooctyl)amino)octyl)guanidine involves its interaction with molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
2-(8-((8-(Diaminomethylideneamino)-3-methyl-4-oxooctyl)amino)octyl)guanidine can be compared with other guanidines:
Eigenschaften
CAS-Nummer |
98329-99-8 |
---|---|
Molekularformel |
C19H41N7O |
Molekulargewicht |
383.6 g/mol |
IUPAC-Name |
2-[8-[[8-(diaminomethylideneamino)-3-methyl-4-oxooctyl]amino]octyl]guanidine |
InChI |
InChI=1S/C19H41N7O/c1-16(17(27)10-6-9-14-26-19(22)23)11-15-24-12-7-4-2-3-5-8-13-25-18(20)21/h16,24H,2-15H2,1H3,(H4,20,21,25)(H4,22,23,26) |
InChI-Schlüssel |
GKBQWMQFTBCQKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCNCCCCCCCCN=C(N)N)C(=O)CCCCN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.